molecular formula C7H13N3O B1661690 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 936940-50-0

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1661690
CAS No.: 936940-50-0
M. Wt: 155.20
InChI Key: YKCAYAQNJASPLT-UHFFFAOYSA-N
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Description

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H13N3O
  • Molecular Weight : 155.20 g/mol
  • SMILES : CC(C)C1=NOC(=N1)C(C)N
  • InChIKey : YKCAYAQNJASPLT-UHFFFAOYSA-N

The compound features a 1,2,4-oxadiazole ring, which is known for its biological activity and stability, making it a candidate for various applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can inhibit the growth of certain bacteria and fungi.

A comparative study on similar oxadiazole derivatives demonstrated that modifications in the side chains could enhance antimicrobial efficacy. The compound's ability to disrupt microbial cell membranes is hypothesized to be a primary mechanism of action.

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Polymer Synthesis

The unique properties of this compound have been explored in polymer chemistry. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength.

PropertyBefore ModificationAfter Modification
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

This enhancement makes it suitable for applications in high-performance materials used in aerospace and automotive industries.

Pesticidal Activity

Research indicates that compounds with oxadiazole moieties can exhibit pesticidal properties. Specifically, this compound has been tested for its efficacy against common agricultural pests.

Field trials demonstrated a significant reduction in pest populations when applied at specific concentrations. This suggests potential as an environmentally friendly pesticide alternative.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial effects of various oxadiazole derivatives, including this compound. Results showed a notable inhibition zone against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Polymer Enhancement

In a collaborative research project between universities and industry partners, researchers synthesized a new polymer composite incorporating this compound. The resulting material exhibited superior properties compared to traditional polymers used in construction applications.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Biological Activity

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential applications in drug discovery and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O. Its structural details are as follows:

  • Molecular Formula : C7H13N3O
  • SMILES : CC(C)C1=NOC(=N1)C(C)N
  • InChIKey : YKCAYAQNJASPLT-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines such as HCT-116 and PC-3 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bSNB-1913.62Induction of apoptosis via caspase activation
2cPC-321.74Cell cycle arrest at G1 phase
1-(3-Isopropyl...)HCT-116TBDTBD

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have demonstrated that certain oxadiazole derivatives can activate caspases and increase p53 expression levels in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Some derivatives have been shown to halt cell proliferation by inducing cell cycle arrest at specific phases (e.g., G1 phase), which is critical for preventing the growth of cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study highlighted that modifications in the chemical structure significantly influenced the biological activity of these compounds. For example, introducing electron-withdrawing groups at specific positions enhanced their efficacy against cancer cell lines .

Additional Biological Activities

Besides anticancer properties, oxadiazole derivatives have been investigated for other biological activities:

  • Antioxidant Activity : Some studies have utilized DPPH radical scavenging assays to evaluate the antioxidant potential of oxadiazole compounds. Results indicated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain oxadiazoles could inhibit edema in carrageenan-induced models, showcasing their potential as anti-inflammatory agents .

Table 2: Summary of Biological Activities

Activity TypeAssay MethodResults
AnticancerMTT AssaySignificant cytotoxicity
AntioxidantDPPH Scavenging32.0% - 87.3% scavenging rate
Anti-inflammatoryCarrageenan-induced edemaEdema inhibition up to 82.3%

Properties

IUPAC Name

1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCAYAQNJASPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196806
Record name α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-50-0
Record name α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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